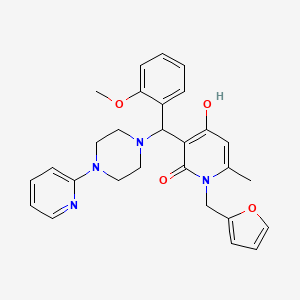
1-(furan-2-ylmethyl)-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(furan-2-ylmethyl)-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H30N4O4 and its molecular weight is 486.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(furan-2-ylmethyl)-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one, identified by the CAS number 897612-21-4, is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the realms of anticancer and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C28H30N4O4, with a molecular weight of approximately 486.6 g/mol. The structural complexity includes a furan ring, a pyridine moiety, and a piperazine group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 897612-21-4 |
| Molecular Formula | C28H30N4O4 |
| Molecular Weight | 486.6 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Recent studies have indicated that similar compounds with related structures exhibit significant anticancer properties. For instance, compounds containing pyridine and piperazine rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with key proteins involved in apoptosis, such as members of the Bcl-2 family. Structural analogs have demonstrated the ability to bind to Mcl-1 (an anti-apoptotic protein), suggesting that this compound could similarly affect apoptotic pathways .
- In Vitro Studies : Preliminary in vitro assays have shown that derivatives of related compounds can exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For example, one study reported IC50 values as low as 0.48 µM for structurally similar compounds .
Neuropharmacological Effects
The presence of the piperazine moiety is significant for neuropharmacological activity. Compounds containing this structure have been associated with:
- Anticonvulsant Properties : Some derivatives have been evaluated in models of induced seizures, showcasing protective effects against convulsions .
- Psychotropic Effects : The interaction of piperazine derivatives with serotonin receptors suggests potential applications in treating anxiety and depression disorders.
Case Study 1: Anticancer Activity
In a comparative study on structurally similar compounds, several showed promising results against breast cancer cell lines:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Compound B | HCT116 | 0.78 | Cell cycle arrest at G1 phase |
These findings suggest that modifications to the furan and phenyl rings may enhance anticancer efficacy.
Case Study 2: Neuropharmacological Evaluation
A recent evaluation of piperazine-containing compounds revealed significant anticonvulsant activity:
| Compound ID | Model Used | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound C | Picrotoxin-induced | 18.4 | 9.2 |
This indicates that the compound may hold promise for further development as an anticonvulsant agent.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-3-[(2-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-20-18-23(33)26(28(34)32(20)19-21-8-7-17-36-21)27(22-9-3-4-10-24(22)35-2)31-15-13-30(14-16-31)25-11-5-6-12-29-25/h3-12,17-18,27,33H,13-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINWKIZQGMMAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3OC)N4CCN(CC4)C5=CC=CC=N5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














